![molecular formula C7H14ClN B2912203 (3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl CAS No. 2375268-92-9](/img/structure/B2912203.png)

(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

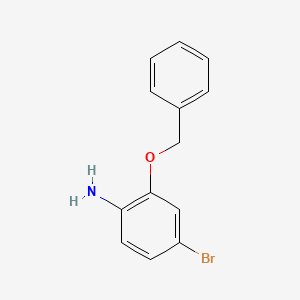

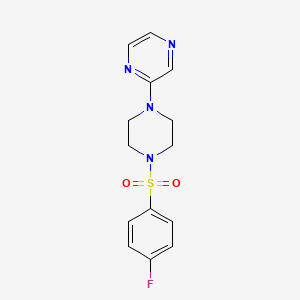

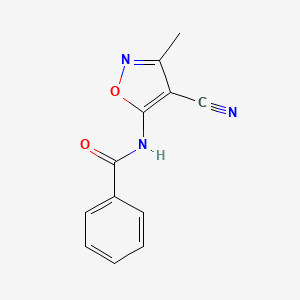

“(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is a chemical compound with the CAS Number: 2375268-92-9 . It has a molecular weight of 147.65 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is 1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H . This indicates that the compound contains a bicyclic structure with a methyl group attached.Physical And Chemical Properties Analysis

“(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is a powder at room temperature . It has a molecular weight of 147.65 .Aplicaciones Científicas De Investigación

Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo [1.1.1]Pentanes

Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

Bicyclo [1.1.1]pentanes (BCPs) are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates .

Methods of Application or Experimental Procedures

The synthesis of BCPs bearing carbon and halogen substituents is done under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo [1.1.1.0 1,3]pentane (TCP) with alkyl halides .

Results or Outcomes

This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Synthesis of 1-Azido-3-Heteroaryl Bicyclo [1.1.1]Pentanes

Scientific Field

This research is also in the field of Organic Chemistry .

Summary of the Application

The research focuses on the synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane .

Methods of Application or Experimental Procedures

In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacted with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species .

Results or Outcomes

This strategy allowed for the direct installation of an azido group, a versatile synthetic handle for the bicyclo [1.1.1]pentane framework . The use of mild and metal-free conditions provides a highly efficient route to construct azide-containing bicyclo [1.1.1]pentane species with various applications in synthetic organic chemistry .

However, compounds with similar structures, such as highly functionalized 1-halo-3-substituted bicyclo [1.1.1]pentanes and 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes, have been studied extensively and have various applications in synthetic organic chemistry .

Safety And Hazards

Direcciones Futuras

The potential utility of the BCP motif, as a contemporary lead optimization tactic, has generated substantial interest in medicinal chemistry . The development of efficient synthetic protocols for compounds like “(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is crucial to facilitate this interest .

Propiedades

IUPAC Name |

(3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWCUYIMXWEOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)

![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)

![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)